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molecular formula C8H5ClF3NO B1618981 N-(4-chlorophenyl)-2,2,2-trifluoroacetamide CAS No. 404-25-1

N-(4-chlorophenyl)-2,2,2-trifluoroacetamide

Cat. No. B1618981
M. Wt: 223.58 g/mol
InChI Key: PEFCIPXJRCETGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06921821B2

Procedure details

N-(4-Chlorophenyl)-trifluoroacetamide (2.22 g, 10 mmol) was dissolved in THF (100 mL) and treated with powdered lithium aluminum hydride (0.57 g, 15 mmol) under argon. The mixture was heated with stirring to reflux for 12 hours at which point both TLC and LC/MS analysis indicated the reaction was complete. The suspension was cooled in an ice bath prior to quenching with saturated aqueous sodium sulfate solution. The solution was dried with excess sodium sulfate and concentrated under reduced pressure to give 1.84 g of a viscous oil which was used without further purification. 1H NMR (300 MHz, CDCl3) δ ppm 3.70 (2H, dt, J=8.96, 15.81 Hz), 3.91 (1H, br s), 6.58 (2H, m), 7.13 (2H, m).
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=O)[C:10]([F:13])([F:12])[F:11])=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][CH2:9][C:10]([F:11])([F:12])[F:13])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC(C(F)(F)F)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.57 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours at which point both TLC and LC/MS analysis
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to quenching with saturated aqueous sodium sulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with excess sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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